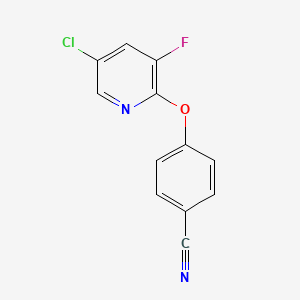

4-((5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile

Description

4-((5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile core linked via an ether bridge to a substituted pyridine ring. This compound is commercially available in varying quantities (1g to 5g) at prices ranging from €96.00 to €287.00, indicating its relevance in pharmaceutical or materials research .

Properties

IUPAC Name |

4-(5-chloro-3-fluoropyridin-2-yl)oxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClFN2O/c13-9-5-11(14)12(16-7-9)17-10-3-1-8(6-15)2-4-10/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORKSJIDLJHCSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=C(C=C(C=N2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile typically involves the reaction of 5-chloro-3-fluoropyridine-2-ol with 4-cyanophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-((5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the pyridine ring.

Oxidation and Reduction: It can also undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .

Scientific Research Applications

4-((5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

2-(3-(3-Chloro-5-(3,3,3-trifluoropropoxy)phenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl)benzonitrile (Compound 4)

This analog replaces the pyridinyl-ether group with a bipyridine system and introduces a trifluoropropoxy side chain.

4-[[(3-Bromo-5-trifluoromethyl)pyridin-2-yl]oxy]methyl)benzonitrile

Crystallographic studies reveal that bromine and trifluoromethyl substitutions at the pyridine ring alter steric and electronic profiles, which could influence binding affinities in enzyme inhibition .

Pyrimidine-Based Derivatives

4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzonitrile (Compound 17)

Replacing the pyridine ring with pyrimidine introduces additional hydrogen-bonding sites (NH groups). This compound exhibits a high melting point (235–236°C) due to enhanced intermolecular interactions, such as π-stacking and dipole-dipole forces .

3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile

This hybrid structure combines pyridine and pyrimidine rings, creating a planar geometry that may improve intercalation into biological targets. Its synthesis likely involves Suzuki-Miyaura coupling, a method common in heterocyclic chemistry .

Tetrazole-Containing Derivatives

4-((5-(Pyridin-3-yl)-2H-tetrazol-2-yl)methyl)benzonitrile

The tetrazole ring introduces acidic NH protons, enabling coordination to metal ions. Such derivatives are pivotal in constructing metal-organic frameworks (MOFs) or as bioisosteres for carboxyl groups in drug design .

Sulfonamide and Sulfonyl Derivatives

4-[(3S,4S)-4-(Aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile

The sulfonyl group and pyrrolidine ring enhance solubility in polar solvents.

Key Structural and Functional Differences

Biological Activity

4-((5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile, also known by its CAS number 1538764-41-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₆ClFN₂O, which indicates the presence of a chloro and fluorine substituent on a pyridine ring linked to a benzonitrile moiety. The structural characteristics suggest potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

| Property | Value |

|---|---|

| Molecular Weight | 232.64 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| Log P (Partition Coefficient) | Not available |

Antiparasitic Activity

Recent studies have highlighted the role of compounds similar to this compound in targeting Plasmodium falciparum, the causative agent of malaria. The compound's structural features suggest it may inhibit PfATP4, an essential Na⁺/K⁺ ATPase involved in the parasite's survival.

In a study examining various analogs, it was found that modifications at specific positions significantly affected antiparasitic potency. For instance, the introduction of polar functionalities improved aqueous solubility and metabolic stability while maintaining antiparasitic activity. One analog demonstrated an EC₅₀ value of 0.395 μM against asexual stage parasites, indicating promising activity for further development .

Anticancer Activity

Compounds related to this compound have also been evaluated for anticancer properties. For example, derivatives with similar scaffolds exhibited significant cytotoxicity against various cancer cell lines. In bioassays, some derivatives showed IC₅₀ values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation .

The specific mechanism through which this compound exerts its biological effects is still under investigation. However, the presence of the chloro and fluorine atoms may enhance binding affinity to target proteins through halogen bonding or other non-covalent interactions. This characteristic is crucial for optimizing drug design and improving selectivity for biological targets.

Case Studies

- Antimalarial Efficacy : In vivo studies using mouse models demonstrated that certain analogs of this compound could reduce parasitemia by up to 30% at doses of 40 mg/kg. These findings suggest potential for developing new antimalarial therapies based on this scaffold .

- Anticancer Testing : A series of derivatives were tested against multiple cancer cell lines, with some compounds achieving IC₅₀ values below 1 μM. These results indicate that structural modifications can lead to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.